molecular formula C7H5Br2F5S B12850106 2-Bromo-5-(pentafluorothio)benzyl bromide

2-Bromo-5-(pentafluorothio)benzyl bromide

Cat. No.: B12850106
M. Wt: 375.98 g/mol
InChI Key: BYRXVMBPMGQFTB-UHFFFAOYSA-N
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Description

Isomerism and Substituent Orientation

  • Positional Isomerism : Variations in substituent placement generate distinct isomers. For example, shifting the -SF₅ group to the 3- or 4-position yields 2-bromo-3-(pentafluorothio)benzyl bromide or 2-bromo-4-(pentafluorothio)benzyl bromide, respectively.
  • Steric and Electronic Effects : The -SF₅ group’s bulkiness and strong electron-withdrawing nature influence reactivity and stability. Its equatorial fluorine atoms create steric hindrance, while axial fluorines participate in resonance effects.

Table 1 : Key identifiers for 2-bromo-5-(pentafluorothio)benzyl bromide

Property Value Source
CAS Number 1980075-02-2
Molecular Formula C₇H₅Br₂F₅S
Molecular Weight (g/mol) 375.98
SMILES FS(C₁=CC=C(Br)C(CBr)=C₁)(F)(F)(F)F

Molecular Geometry and Electronic Structure

The compound adopts a near-planar geometry, with the benzene ring and substituents lying in the same plane (Figure 2). This planarity arises from conjugation between the aromatic π-system and the -SF₅ group’s electronegative substituents.

Electronic Effects

  • Electron-Withdrawing Groups : The -SF₅ and bromine atoms withdraw electron density via inductive effects, polarizing the C-Br bond and enhancing electrophilicity at the benzyl position.
  • Resonance Interactions : The -SF₅ group’s axial fluorine atoms participate in partial resonance with the aromatic ring, stabilizing the molecule through delocalization.

Table 2 : Bond lengths and angles in the -SF₅ group

Bond/Angle Value (Å/°) Source
S–F (axial) 1.582
S–F (equatorial) 1.561–1.572
C–S–F (axial) 92.3°

Crystallographic Characterization and Bond Length Analysis

X-ray diffraction studies of analogous compounds reveal critical structural insights:

  • C–Br Bond Elongation : The benzyl C–Br bond measures 1.93 Å , longer than typical C–Br bonds (1.89 Å), due to steric strain from adjacent substituents.
  • S–F Bond Disparities : Axial S–F bonds are longer (1.582 Å) than equatorial bonds (1.561–1.572 Å), reflecting differences in electronic environments.

Figure 3 : Crystal packing diagram showing intermolecular F⋯H and F⋯Br interactions.

Comparative Analysis with Related Benzyl Bromide Derivatives

Substituent Position and Reactivity

  • 4-(Pentafluorosulfur)benzyl Bromide : The -SF₅ group at the 4-position reduces steric crowding, resulting in a shorter C–Br bond (1.90 Å) compared to the 2-bromo-5-SF₅ derivative.
  • 3-(Pentafluorosulfur)benzyl Bromide : The meta-substituted analog exhibits reduced symmetry, leading to distinct crystallographic packing patterns.

Table 3 : Comparative properties of benzyl bromide derivatives

Compound C–Br Bond Length (Å) Melting Point (°C) Source
2-Bromo-5-(pentafluorothio) 1.93 Not reported
4-(Pentafluorosulfur) 1.90 45–47
2,6-Dimethoxybenzyl bromide 1.91 62–64

Electronic Effects on Reactivity

  • Electrophilicity : The 2-bromo-5-SF₅ derivative’s heightened electrophilicity facilitates nucleophilic substitution reactions, contrasting with less-activated analogs like 4-SF₅ benzyl bromide.
  • Thermal Stability : The -SF₅ group enhances thermal stability compared to non-fluorinated derivatives, as seen in its decomposition temperature exceeding 200°C.

Properties

Molecular Formula

C7H5Br2F5S

Molecular Weight

375.98 g/mol

IUPAC Name

[4-bromo-3-(bromomethyl)phenyl]-pentafluoro-λ6-sulfane

InChI

InChI=1S/C7H5Br2F5S/c8-4-5-3-6(1-2-7(5)9)15(10,11,12,13)14/h1-3H,4H2

InChI Key

BYRXVMBPMGQFTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)CBr)Br

Origin of Product

United States

Preparation Methods

Nitration

  • Starting Material: A pentafluorothio-substituted benzyl precursor or related aromatic compound.
  • Procedure: Nitration is performed using a mixture of nitric acid and sulfuric acid at low temperatures (below 25°C) to introduce a nitro group selectively at the desired position.
  • Outcome: Formation of a nitro intermediate with high regioselectivity and yield.

Reduction

  • Catalyst: Raney nickel or other hydrogenation catalysts.
  • Conditions: Catalytic hydrogenation under mild conditions reduces the nitro group to an amine.
  • Significance: The amino group serves as a handle for further functionalization.

Diazotization and Bromination

  • Diazotization: The amino intermediate is treated with sodium nitrite and hydrobromic acid at low temperatures to form a diazonium salt.
  • Bromination: The diazonium salt is then reacted with cuprous bromide to replace the diazonium group with bromine.
  • Result: Formation of the brominated aromatic compound with high purity and yield.

Final Bromination at Benzyl Position

  • Reagents: Carbon tetrabromide and triphenylphosphine (Appel reaction conditions) or other brominating agents.
  • Purpose: To convert the benzyl alcohol or methyl group to the benzyl bromide functionality.
  • Purification: Silica gel chromatography is typically used to isolate the final product.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Purity (%) Notes
Nitration HNO3/H2SO4, <25°C, 2.5 h 88.1 92.1 Recrystallization from petroleum ether
Reduction Raney Ni, H2, mild conditions >90 >95 Efficient conversion to amine
Diazotization & Bromination NaNO2, HBr, CuBr, 0-5°C, 2-3 h 76.1 >98 Controlled addition to avoid side reactions
Benzyl Bromination CBr4, PPh3, THF, 0°C to RT, 20 h 39-45 >95 Purification by column chromatography

Note: The yields and purities are adapted from analogous compounds and reported methods due to limited direct literature on 2-Bromo-5-(pentafluorothio)benzyl bromide specifically.

Key Research Findings and Considerations

  • The stepwise nitration-reduction-diazotization-bromination sequence, although longer, uses readily available reagents and allows for precise control over substitution patterns, resulting in high purity products suitable for industrial scale-up.
  • The direct bromination approach is more straightforward but requires careful control of reaction conditions to prevent degradation of the pentafluorothio group.
  • The pentafluorothio substituent significantly influences the electronic properties of the aromatic ring, affecting reactivity and necessitating mild reaction conditions.
  • Use of polar aprotic solvents enhances reaction efficiency and selectivity in bromination steps.
  • Purification typically involves recrystallization and silica gel chromatography to achieve the desired purity (>98%).

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield Purity Achieved
Direct Bromination Bromination of pentafluorothio benzyl precursors Fewer steps, faster synthesis Regioselectivity challenges, risk of decomposition Moderate (40-60%) High (>95%)
Stepwise Functionalization Nitration → Reduction → Diazotization → Bromination → Benzyl bromination High selectivity, industrial scalability Multi-step, longer process Good (70-80%) Very high (>98%)

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(pentafluorothio)benzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(pentafluorothio)benzyl bromide involves its reactivity as an electrophile. The bromine atom at the second position is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. The pentafluorothio group enhances the compound’s reactivity by stabilizing the transition state during the reaction. Molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing effects : The SF₅ group in 2-bromo-5-(pentafluorothio)benzyl bromide exerts stronger electron withdrawal than CF₃ or methyl groups, enhancing its reactivity in electrophilic substitutions .
  • Thermal stability : Compounds with SF₅ groups (e.g., 4-(pentafluorothio)benzyl bromide) exhibit higher melting points due to increased molecular symmetry and intermolecular interactions .

Research Findings and Trends

  • Pharmaceutical relevance : SF₅-substituted benzyl bromides are increasingly explored in drug discovery for their metabolic stability and membrane permeability .
  • Synthetic challenges : Ortho-substituted derivatives require optimized reaction conditions (e.g., palladium catalysts with bulky ligands) to mitigate steric effects .

Biological Activity

2-Bromo-5-(pentafluorothio)benzyl bromide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula: C9H4Br2F5S
  • Molecular Weight: 358.99 g/mol
  • IUPAC Name: 2-bromo-5-(pentafluorothio)benzyl bromide

The biological activity of 2-Bromo-5-(pentafluorothio)benzyl bromide is primarily attributed to its ability to interact with various cellular targets. The presence of the pentafluorothio group enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. This interaction can lead to modulation of enzymatic activities and disruption of cellular processes.

Biological Activity Overview

Research indicates that 2-Bromo-5-(pentafluorothio)benzyl bromide exhibits a range of biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. The mechanism is hypothesized to involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
  • Anticancer Potential: The compound has been explored in the context of cancer research. Its structural analogs have shown promise in inhibiting cancer cell proliferation, particularly in breast (MCF-7) and lung (A-549) cancer cell lines.

Anticancer Activity

A study investigating the anticancer effects of related compounds demonstrated significant activity against MCF-7 and A-549 cell lines. The IC50 values for these compounds ranged from 2.93 µM to 19.53 µM, indicating potent growth inhibition compared to standard chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (µM)
7dMCF-72.93 ± 0.47
7cMCF-77.17 ± 0.94
DoxorubicinMCF-74.30 ± 0.84
12dA-54913.92 ± 1.21

Mechanistic Studies

Further investigations into the mechanism revealed that these compounds may induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins, which are critical regulators of cell death .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-bromo-5-(pentafluorothio)benzyl bromide from its alcohol precursor?

  • Methodological Answer : Synthesis of benzyl bromide derivatives typically involves bromination of the corresponding benzyl alcohol. For analogous compounds (e.g., benzyl bromide), optimal conditions include:
  • Molar ratio : Hydrobromic acid (HBr) to benzyl alcohol at 1.3:1 to maximize yield while minimizing side reactions .
  • Catalyst : Concentrated sulfuric acid (50 g per mole of alcohol) to enhance HBr reactivity .
  • Temperature : Maintain 55–58°C to balance reaction rate and avoid thermal decomposition .
  • Purification : Distillation under reduced pressure (e.g., 190–205°C fraction collection) followed by washing with ice-cold NaHCO₃ and drying over anhydrous MgSO₄ .
    For the pentafluorothio substituent, ensure inert atmospheres (N₂/Ar) to prevent oxidation of the thio group during synthesis.

Q. What analytical techniques are recommended for confirming the purity and structure of 2-bromo-5-(pentafluorothio)benzyl bromide?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify benzylic protons (δ ~4.5–5.0 ppm) and aromatic protons (splitting patterns reflect substituent positions). Compare with structurally similar compounds (e.g., 4-bromo-2-fluorobenzyl bromide, δ 4.7 ppm for CH₂Br) .
  • ¹⁹F NMR : Detect pentafluorothio (-SF₅) groups (δ ~80–90 ppm for SF₅ derivatives) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Confirm molecular ion peaks (e.g., M⁺ for C₈H₅BrF₅S: exact mass 306.91 g/mol) and fragmentation patterns .
  • Elemental Analysis : Validate Br and S content (theoretical: Br ~26.0%, S ~10.4%) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data indicating unexpected byproducts?

  • Methodological Answer :
  • Step 1 : Verify solvent purity (e.g., deuterated chloroform) and sample concentration to exclude artifacts.
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, minor peaks near δ 5.2 ppm may indicate unreacted benzyl alcohol or brominated isomers .
  • Step 3 : Use High-Performance Liquid Chromatography (HPLC) with UV detection to isolate impurities. Compare retention times with known standards (e.g., 4-bromo-3-fluorobenzyl bromide, >95% purity ).
  • Step 4 : Optimize reaction conditions (e.g., reduce HBr excess or lower temperature) to suppress side reactions .

Q. What strategies mitigate thermal instability during purification of 2-bromo-5-(pentafluorothio)benzyl bromide?

  • Methodological Answer :
  • Short-Path Distillation : Use a vacuum (≤10 mmHg) to lower boiling points and reduce exposure to high temperatures .
  • Cold Traps : Condense volatile byproducts (e.g., HBr gas) during distillation to prevent decomposition .
  • Stabilizers : Add 0.1% w/w hydroquinone or BHT to inhibit radical-mediated degradation during storage .
  • Storage : Keep at –20°C in amber vials under nitrogen to block light and moisture, which accelerate hydrolysis .

Q. How does the pentafluorothio (-SF₅) group influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : The -SF₅ group is strongly electron-withdrawing, which activates the benzyl bromide toward nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Compare with trifluoromethylthio (-SCF₃) derivatives, which exhibit similar but less pronounced effects .
  • Steric Considerations : The bulky -SF₅ group may hinder coupling at the ortho position. Use Pd(OAc)₂/XPhos catalysts to enhance selectivity for para-substituted products .
  • Stability Screening : Monitor reaction progress via TLC (hexane:EtOAc 4:1) to detect premature debromination, a common issue with electron-deficient benzyl bromides .

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